2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Description
2-[(4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The N-(2,5-dimethylphenyl) group on the acetamide distinguishes it from related compounds. The cyclohexyl substituent introduces significant lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-12-8-9-13(2)15(10-12)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h8-10,14H,3-7,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTDUBVAYNKESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the triazole derivative with 2,5-dimethylphenyl acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities:
Antimicrobial Activity
Triazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance:
- Antibacterial Effects : Compounds similar to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus.
- Antifungal Activity : Research has indicated that triazole derivatives can inhibit the growth of fungi like Candida albicans.
Anticancer Potential
Studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Certain compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : These compounds may interfere with the cell cycle, preventing cancer cells from dividing and growing.
Anti-inflammatory Effects
The presence of the sulfanyl group in triazole compounds has been linked to anti-inflammatory activities:
- Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
Case Studies and Research Findings
Several studies have explored the applications of triazole derivatives:
- Antimicrobial Studies : A study published in MDPI highlighted that triazole compounds exhibited significant antimicrobial activity against various pathogens, demonstrating their potential as therapeutic agents in treating infections .
- Cancer Research : Research conducted on triazole derivatives indicated their potential in cancer therapy by inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
- Inflammation Models : Experimental models have shown that triazole compounds can reduce inflammation markers in vivo, suggesting their utility in developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl group and dimethylphenyl acetamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the triazole ring and the acetamide’s aryl group. Key comparisons include:
Physicochemical Properties
- Solubility : Bulky aliphatic groups (e.g., cyclohexyl) may reduce aqueous solubility relative to methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl in ).
- Electronic Effects : The electron-donating 2,5-dimethylphenyl group on the acetamide may enhance stability against metabolic oxidation compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ).
Research Findings and Prospects
- Anti-Inflammatory Potential: The target compound’s structural similarity to furan-2-yl derivatives with proven anti-exudative activity suggests it may exhibit comparable or superior efficacy .
- Optimization Opportunities : Introducing electron-donating groups (e.g., methoxy) on the cyclohexyl ring or exploring hybrid substituents (e.g., pyridyl ) could balance lipophilicity and solubility.
- Clinical Relevance : Further in vivo studies are required to validate the compound’s pharmacokinetic profile and toxicity, building on precedents from related molecules .
Biological Activity
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a triazole derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on various studies, detailing mechanisms of action, efficacy against different pathogens and cancer cell lines, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C15H20N4S
- Molecular Weight : 296.41 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting enzymes and disrupting cellular processes in pathogens and cancer cells.
-
Antimicrobial Activity :
The triazole moiety has been associated with antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. -
Anticancer Activity :
Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation and survival. This includes interference with the epidermal growth factor receptor (EGFR) pathway and induction of apoptosis in cancer cells.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related triazole derivatives against several pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL against specific strains .
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Candida albicans | 0.5 | 4-Amino-5-cyclohexyl triazole |
| Staphylococcus aureus | 1.0 | 4-Amino-5-cyclohexyl triazole |
| Escherichia coli | 2.0 | 4-Amino-5-cyclohexyl triazole |
Anticancer Activity
The anticancer potential was assessed against various cancer cell lines using MTT assays to determine cell viability after treatment with the compound. Results showed significant cytotoxic effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (liver cancer) | 1.18 ± 0.14 | Zhang et al. |
| MCF7 (breast cancer) | 0.67 | Arafa et al. |
| SW1116 (colon cancer) | 0.80 | Arafa et al. |
Case Studies
-
Case Study on Antifungal Activity :
In a clinical setting, a derivative similar to the compound was tested against resistant strains of Candida. The study demonstrated that the compound effectively reduced fungal load in vitro and showed promise for further development as an antifungal agent . -
Case Study on Cancer Treatment :
A recent study highlighted the use of triazole derivatives in combination therapy for treating resistant breast cancer cells. The compound displayed synergistic effects when combined with standard chemotherapeutics, significantly enhancing apoptosis rates in MCF7 cells .
Q & A
Q. What advanced analytical methods validate purity in complex matrices?
- Methodology :
- HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
- LC-MS/MS : Confirm molecular ions and fragmentation patterns.
- X-ray crystallography for absolute configuration verification if crystals are obtainable .
Methodological Tables
Q. Table 1: Key Anti-Exudative Activity Data (Formalin-Induced Edema Model)
| Compound Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference |
|---|---|---|---|
| Parent compound | 10 | 62 ± 4 | |
| Diclofenac Na | 8 | 58 ± 3 |
Q. Table 2: Recommended Analytical Parameters for Purity Assessment
| Parameter | Method | Conditions |
|---|---|---|
| Purity | HPLC-PDA | C18 column, 0.1% FA in H2O/MeCN |
| Molecular Weight | HRMS | ESI+ mode, m/z 400–800 |
| Crystal Structure | XRD | Single-crystal diffraction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
